molecular formula C8H13ClN2 B13635533 5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride

5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride

Katalognummer: B13635533
Molekulargewicht: 172.65 g/mol
InChI-Schlüssel: KRAAFZDUBLRLLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the azaspiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Eigenschaften

Molekularformel

C8H13ClN2

Molekulargewicht

172.65 g/mol

IUPAC-Name

5-azaspiro[2.5]octane-2-carbonitrile;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c9-5-7-4-8(7)2-1-3-10-6-8;/h7,10H,1-4,6H2;1H

InChI-Schlüssel

KRAAFZDUBLRLLU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC2C#N)CNC1.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic aminating agent, reacting with nucleophiles such as nitrogen, sulfur, carbon, and oxygen nucleophiles . This reactivity is due to the presence of the azaspiro structure, which imparts unique electronic properties to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride is unique due to its carbonitrile group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the carbonitrile functionality is required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.